Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate
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Overview
Description
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The presence of both bicyclo[2.2.1]heptane and oxirane rings in its structure makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of bicyclo[2.2.1]heptane derivatives with ethyl oxirane carboxylate under controlled conditions. The reaction often requires the use of catalysts such as boron trifluoride etherate (BF3·Et2O) to facilitate the formation of the spiro structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Scientific Research Applications
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with molecular targets through its reactive oxirane ring. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its biological effects. The bicyclo[2.2.1]heptane moiety provides structural stability and influences the compound’s overall reactivity.
Comparison with Similar Compounds
Ethyl spiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate can be compared with other spiro compounds, such as:
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
- Bicyclo[2.2.1]heptane, 2-ethyl-
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
These compounds share similar bicyclic frameworks but differ in their functional groups and overall reactivity The presence of the oxirane ring in ethyl spiro[bicyclo[22
Biological Activity
Ethyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (CAS Number: 111219-05-7) is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and applications in various fields.
Chemical Structure and Properties
This compound has the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol. Its structure features a bicyclic system with an oxirane ring, which contributes to its reactivity and biological properties.
Structural Formula
Pharmacological Properties
Research indicates that compounds related to this compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that similar bicyclic compounds can induce apoptosis in cancer cells. For instance, γ-butyrolactones, which share structural similarities, have demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 0.149 μM to 34.3 μM .
- Antimicrobial Properties : Compounds with bicyclic structures have been reported to possess antibacterial and antifungal activities. For example, synthetic derivatives have shown effectiveness against pathogens such as Streptococcus pyogenes and Proteus mirabilis .
- Anti-inflammatory Effects : The inhibition of inflammatory pathways has been observed in related compounds, suggesting potential therapeutic applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that bicyclic compounds may protect neuronal cells from oxidative stress, indicating their potential in neurodegenerative disease therapies .
Case Study 1: Anticancer Activity
A recent study explored the anticancer properties of various γ-butyrolactones, revealing that certain derivatives exhibited strong cytotoxicity against RAW 264.7 cells with IC50 values significantly lower than traditional chemotherapeutics . This suggests that this compound may also possess similar properties.
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial activity of structurally similar compounds reported significant inhibition of bacterial growth at low concentrations (e.g., 15 μg/mL against Streptococcus pyogenes) . This highlights the potential utility of this compound in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler bicyclic precursors or through the modification of existing γ-butyrolactones . Various synthetic routes have been explored to enhance yield and purity.
Table 1: Comparison of Biological Activities
Properties
Molecular Formula |
C11H16O3 |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
ethyl spiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-2-13-10(12)9-11(14-9)6-7-3-4-8(11)5-7/h7-9H,2-6H2,1H3 |
InChI Key |
HQDZTFJXQRXVRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC3CCC2C3 |
Origin of Product |
United States |
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